N-{1-[4-(Methylsulfanyl)phenyl]ethyl}cyclobutanamine
Description
N-{1-[4-(Methylsulfanyl)phenyl]ethyl}cyclobutanamine is a cyclobutanamine derivative featuring a methylsulfanylphenyl ethyl substituent. The compound’s structure combines a strained cyclobutane ring with a sulfur-containing aromatic moiety, which may confer unique physicochemical and pharmacological properties.
Key structural features:
- Methylsulfanyl (SMe) group: A moderately lipophilic, electron-donating substituent that may influence metabolic stability and membrane permeability.
- Ethyl linker: Adds flexibility to the aromatic-amine interaction.
Properties
IUPAC Name |
N-[1-(4-methylsulfanylphenyl)ethyl]cyclobutanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c1-10(14-12-4-3-5-12)11-6-8-13(15-2)9-7-11/h6-10,12,14H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYERJQAHTWJULC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC)NC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[4-(Methylsulfanyl)phenyl]ethyl}cyclobutanamine is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies. The information presented here is synthesized from various research studies and authoritative sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a cyclobutane ring attached to a phenyl group with a methylsulfanyl substituent. This unique structure may influence its biological activity by allowing interactions with various molecular targets.
Chemical Structure
| Component | Description |
|---|---|
| Cyclobutane Ring | Four-membered carbon ring |
| Phenyl Group | Aromatic ring with one methylsulfanyl substituent |
| Methylsulfanyl Substituent | Sulfur-containing functional group |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies indicate that it may function as a ligand for neurotransmitter receptors, influencing cellular signaling pathways. The exact molecular targets remain under investigation, but potential interactions include:
- Neurotransmitter Receptors : Modulation of neurotransmitter systems could impact mood, cognition, and other neurological functions.
- Enzymatic Interactions : The compound may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes like inflammation and apoptosis.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives of similar structures have shown significant antibacterial activity against strains such as MRSA, E. coli, K. pneumoniae, and P. aeruginosa.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of related compounds, revealing that certain derivatives exhibited growth inhibition rates ranging from 85% to 97% against various bacterial strains. This suggests that this compound may possess similar antimicrobial potential .
Anti-inflammatory Properties
In addition to its antimicrobial effects, compounds structurally related to this compound have demonstrated anti-inflammatory properties. These compounds were assessed for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
Table: Inhibition of Edema by Related Compounds
| Compound | Edema Inhibition (%) | Edema Thickness (mm) ± SEM |
|---|---|---|
| Control | - | 2.624 ± 0.255 |
| Indomethacin | 70.7 | 0.768 ± 0.050 |
| Celecoxib | 68.9 | 0.810 ± 0.074 |
| Compound 7a | 74.1 | 0.679 ± 0.03 |
| Compound 7b | 76.1 | 0.627 ± 0.045 |
The table illustrates the comparative efficacy of several compounds in reducing edema, indicating that related structures may also contribute to anti-inflammatory responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares N-{1-[4-(Methylsulfanyl)phenyl]ethyl}cyclobutanamine with two closely related compounds from the evidence:
*Estimated logP values based on substituent contributions (e.g., SMe: +0.6, CF₃O: +1.1, F: -0.2) .
Research Findings and Implications
Electronic and Steric Effects
- Methylsulfanyl vs. Trifluoromethoxy : The SMe group in the target compound is less electron-withdrawing than CF₃O (), which may result in higher basicity of the cyclobutanamine nitrogen. This could enhance interactions with acidic biological targets (e.g., serotonin receptors).
- Fluorine vs.
Crystallographic Insights
- Structural data for such compounds are typically resolved using programs like SHELX () and visualized via ORTEP ().
- Validation tools (e.g., ) ensure accuracy in bond lengths/angles, critical for structure-activity relationship (SAR) studies.
Pharmacological Considerations
- SMe Group : Sulfur’s polarizability may improve binding to hydrophobic enzyme pockets while avoiding excessive oxidation (common in thioethers).
- N-Methylation : The methylated amine in reduces hydrogen-bonding capacity, possibly altering selectivity in neurotransmitter transporters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
